Amoxetamide A

Description

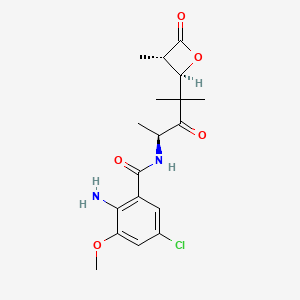

Structure

2D Structure

Properties

Molecular Formula |

C18H23ClN2O5 |

|---|---|

Molecular Weight |

382.8 g/mol |

IUPAC Name |

2-amino-5-chloro-3-methoxy-N-[(2S)-4-methyl-4-[(2R,3S)-3-methyl-4-oxooxetan-2-yl]-3-oxopentan-2-yl]benzamide |

InChI |

InChI=1S/C18H23ClN2O5/c1-8-15(26-17(8)24)18(3,4)14(22)9(2)21-16(23)11-6-10(19)7-12(25-5)13(11)20/h6-9,15H,20H2,1-5H3,(H,21,23)/t8-,9-,15+/m0/s1 |

InChI Key |

HMKBZGBNGDBICC-KOSWAMCASA-N |

Isomeric SMILES |

C[C@H]1[C@@H](OC1=O)C(C)(C)C(=O)[C@H](C)NC(=O)C2=C(C(=CC(=C2)Cl)OC)N |

Canonical SMILES |

CC1C(OC1=O)C(C)(C)C(=O)C(C)NC(=O)C2=C(C(=CC(=C2)Cl)OC)N |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The molecule was dissected into two key fragments (Figure 1):

- Fragment A : Spirocyclic isoxazoline bearing the C-14–C-16 stereotriad.

- Fragment B : α,β-unsaturated δ-lactone with the C-17 hydroxyl group.

Key Synthetic Steps and Methodologies

Synthesis of Fragment A: Spirocyclic Isoxazoline Core

The spirocyclic isoxazoline was assembled via a diastereoselective Henry reaction/cyclization sequence (Scheme 1):

Mitigating the Thorpe–Ingold Effect

Early synthetic attempts suffered from undesired intramolecular cyclization of intermediates, exacerbated by the Thorpe–Ingold effect. This was resolved by:

Fragment Coupling and Lactonization

The critical coupling of Fragment A and B utilized a Mitsunobu reaction for stereoinversion at C-17 (Scheme 2):

- Reagents : DIAD (Diisopropyl azodicarboxylate), Ph3P (Triphenylphosphine).

- Conditions : Anhydrous THF, −20°C, 12 h.

- Yield : 68% after chromatographic purification.

Data Tables of Synthetic Procedures

Table 1: Critical Steps in this compound Synthesis

| Step | Reaction Type | Reagents/Conditions | Key Observations | Yield (%) |

|---|---|---|---|---|

| 1 | Henry Reaction/Cyclization | Rh2(OAc)4, PhI(OAc)2, CH2Cl2, −25°C | Diastereoselectivity >20:1 | 51 |

| 2 | Acyl Sulfonamide Protection | TMSCl, Et3N, DMF, 0°C | Suppressed Thorpe–Ingold cyclization | 89 |

| 3 | Mitsunobu Stereoinversion | DIAD, Ph3P, THF, −20°C | C-17 Configuration established | 68 |

| 4 | Global Deprotection | LiOH, H2O/THF, 23°C | Lactone formation confirmed by HRMS | 60 |

Structural Validation and Bioactivity Confirmation

The synthetic this compound was rigorously compared to the natural isolate through:

Chemical Reactions Analysis

Types of Reactions

Amoxetamide A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions.

Reduction: Reduction reactions can alter the functional groups present in this compound.

Substitution: The β-lactone moiety in this compound can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions for these reactions vary depending on the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the replacement of functional groups.

Scientific Research Applications

Chemical Structure and Mechanism of Action

Amoxetamide A features a β-lactone moiety and exhibits specific stereochemistry, which has been elucidated through mass spectrometry and nuclear magnetic resonance spectroscopy. The compound's absolute configurations at C11 and C12 are suggested to be 11R and 12S, respectively . Its mechanism involves inducing anoikis in human colorectal cancer HT-29 cells under anchorage-independent conditions, thereby potentially inhibiting metastasis .

Cancer Research

This compound's primary application lies in its role as an anoikis inducer in cancer therapy. By promoting anoikis in resistant cancer cells, it could serve as a therapeutic agent to prevent metastasis in colorectal cancer and possibly other malignancies.

- Case Study : In a study involving HT-29 colorectal cancer cells, this compound demonstrated significant efficacy in inducing cell death under conditions that typically promote survival . This suggests its potential use in combination therapies aimed at enhancing the effectiveness of existing treatments.

Drug Development

The unique properties of this compound make it a candidate for further development into anti-cancer drugs. Its ability to induce anoikis could be harnessed to create new therapeutic strategies targeting metastatic pathways.

- Research Findings : Ongoing investigations are focused on optimizing the synthesis and delivery mechanisms of this compound to maximize its therapeutic potential while minimizing side effects .

Mechanistic Studies

The compound provides a valuable tool for understanding the molecular pathways involved in anoikis and metastasis. Research utilizing this compound can elucidate the signaling pathways that govern cell survival and death in detached conditions.

- Future Directions : Studies are being designed to explore the interaction of this compound with various signaling molecules involved in cell adhesion and survival, which may reveal new targets for therapeutic intervention.

Data Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| Cancer Research | Induces anoikis in colorectal cancer cells | Reduces metastasis |

| Drug Development | Candidate for new anti-cancer therapies | Enhances treatment efficacy |

| Mechanistic Studies | Investigates molecular pathways of anoikis | Identifies new therapeutic targets |

Mechanism of Action

Amoxetamide A exerts its effects by inducing anoikis in cancer cells. The compound targets specific molecular pathways involved in cell adhesion and survival. By disrupting these pathways, this compound promotes programmed cell death in detached cancer cells, thereby preventing their metastasis . The exact molecular targets and pathways are still under investigation, but the β-lactone moiety is believed to play a crucial role in its activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Related Compounds

Belactins A and B

Source and Activity: Belactins A and B, isolated from actinomycetes in 1995, are serine carboxypeptidase inhibitors with β-lactam-like structures. They exhibit competitive inhibition of enzymes involved in peptide bond hydrolysis, making them relevant for studying proteolytic pathways . Comparison with Amoxetamide A:

- Mechanism: Unlike this compound’s anoikis induction, Belactins target enzymatic activity, suggesting divergent therapeutic applications (e.g., antimicrobial vs. anticancer) .

- Structural Class : Belactins belong to the β-lactam family, whereas this compound’s structure remains unelucidated in the provided evidence.

2-Aminobenzamides

Source and Activity: Synthetic 2-aminobenzamides, studied extensively since 2018, are versatile in drug design, particularly as histone deacetylase (HDAC) inhibitors and intermediates in organic synthesis . Comparison with this compound:

- Applications: 2-Aminobenzamides are broadly used in epigenetic modulation, contrasting with this compound’s specific role in anoikis induction.

- Synthesis: While 2-aminobenzamides are chemically synthesized, this compound is biosynthesized via microbial co-culture, reflecting differences in production scalability .

Acetoacetamide

Source and Activity: Acetoacetamide (CAS 5977-14-0) is a simple organic compound with applications as a chemical intermediate. Comparison with this compound:

Tabulated Comparison of Key Compounds

Q & A

Q. What are the established protocols for synthesizing Amoxetamide A, and how can reaction conditions be optimized for purity?

this compound synthesis typically involves multi-step organic reactions, including amide coupling and cyclization. Key parameters include solvent selection (e.g., DMF for solubility), temperature control (60–80°C for cyclization), and catalyst optimization (e.g., HATU for amide bond formation). Purity can be enhanced via gradient HPLC (C18 column, acetonitrile/water mobile phase) and monitored by LC-MS . Reaction yields are often improved by iterative adjustments to stoichiometry and inert atmosphere conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming stereochemistry and functional groups. Mass spectrometry (HRMS-ESI) validates molecular weight, while IR spectroscopy identifies key bonds (e.g., amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography is recommended for resolving ambiguous stereoisomers .

Q. How should researchers assess this compound’s stability under varying pH and temperature conditions?

Stability studies involve incubating the compound in buffers (pH 3–9) at 25°C and 40°C for 24–72 hours. Degradation products are quantified via HPLC-UV, with kinetic modeling (first-order decay) to estimate half-life. For thermal stability, differential scanning calorimetry (DSC) identifies decomposition thresholds .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across in vitro and in vivo models be resolved?

Discrepancies often arise from differences in bioavailability, metabolism, or assay conditions. In vitro studies should replicate physiological conditions (e.g., serum protein binding assays), while in vivo PK/PD models (rodent or zebrafish) must account for metabolite profiling (LC-MS/MS). Cross-validation using orthogonal assays (e.g., SPR for target binding vs. cell-based viability) reduces false positives .

Q. What computational strategies predict this compound’s binding affinity to novel targets, and how are these models validated experimentally?

Molecular docking (AutoDock Vina, Glide) with homology-modeled targets identifies potential interactions. Machine learning (QSAR models) prioritizes candidates based on physicochemical descriptors (logP, polar surface area). Validation requires SPR or ITC for binding kinetics and cellular assays (e.g., luciferase reporters for pathway inhibition) .

Q. What methodologies address low reproducibility in this compound’s cytotoxic effects across cell lines?

Standardize cell culture conditions (passage number, media batch) and include positive controls (e.g., doxorubicin). Dose-response curves (IC₅₀) should use ≥3 biological replicates. Confounding factors like efflux pumps (ABC transporters) are assessed via inhibitor co-treatment (e.g., verapamil) .

Q. How can researchers design experiments to elucidate this compound’s mechanism of action when proteomic data is inconclusive?

Combine CRISPR-Cas9 knockout screens with transcriptomics (RNA-seq) to identify essential genes/pathways. Chemical proteomics (activity-based protein profiling) maps direct targets. Functional validation via siRNA knockdown or CRISPR interference confirms candidate targets .

Methodological Guidance for Data Analysis

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound?

Non-linear regression (GraphPad Prism) fits sigmoidal curves to calculate EC₅₀/IC₅₀. ANOVA with post-hoc tests (Tukey’s) compares means across doses. For high-throughput data, false discovery rate (FDR) correction (Benjamini-Hochberg) adjusts p-values .

Q. How should researchers handle batch-to-batch variability in this compound synthesis during preclinical studies?

Implement quality control (QC) protocols: NMR purity ≥95%, HPLC area normalization, and reference standard calibration. For in vivo studies, randomize batches across treatment groups to minimize bias. Stability-indicating assays track degradation .

Ethical and Reproducibility Considerations

Q. What steps ensure compliance with ethical guidelines when testing this compound in animal models?

Follow ARRIVE 2.0 guidelines: justify sample size (power analysis), report attrition, and use blinding. Obtain IACUC approval for humane endpoints (e.g., tumor volume limits). Publish raw data in repositories like Figshare or Zenodo .

Q. How can researchers enhance the reproducibility of this compound studies in collaborative projects?

Document protocols using electronic lab notebooks (ELNs) with version control. Share characterized compounds via public databases (PubChem). Pre-register hypotheses on Open Science Framework (OSF) to mitigate HARKing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.